molecular formula C17H19NO2S B2985037 N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-54-7

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2985037
CAS No.: 306732-54-7
M. Wt: 301.4
InChI Key: MPSXKDBRGMXOCS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound with a complex structure that includes both ethoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 4-ethoxyaniline with 4-methylthiophenol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)acetamide
  • N-(4-methylphenyl)acetamide
  • 2-[(4-methylphenyl)sulfanyl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both ethoxy and methylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-3-20-15-8-6-14(7-9-15)18-17(19)12-21-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSXKDBRGMXOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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